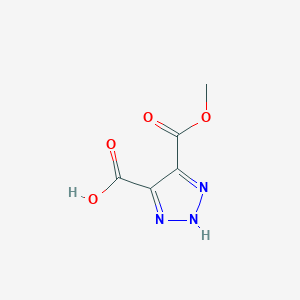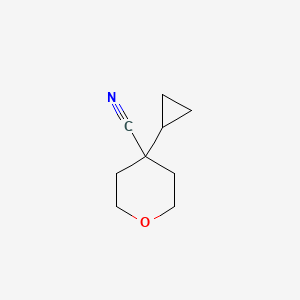![molecular formula C9H13NS B6601606 N-methyl-4-[(methylsulfanyl)methyl]aniline CAS No. 2866322-55-4](/img/structure/B6601606.png)
N-methyl-4-[(methylsulfanyl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-4-[(methylsulfanyl)methyl]aniline, also known as 4-methylthioaniline or MTA, is an organic compound that is an important intermediate in the synthesis of many pharmaceuticals, dyes, and other chemicals. MTA is a colorless solid that is soluble in water, alcohol, and other organic solvents. It is a versatile compound with many uses in the laboratory and in industry.
Scientific Research Applications
MTA is used in the synthesis of a variety of pharmaceuticals, dyes, and other chemicals. It is also used in the synthesis of a number of heterocyclic compounds and in the preparation of a wide variety of organosulfur compounds. It is also used in the synthesis of a number of compounds used as catalysts, such as palladium chloride.
Mechanism of Action
MTA is an important intermediate in the synthesis of many pharmaceuticals, dyes, and other chemicals. The reaction of MTA with aniline is a nucleophilic substitution reaction. The methylthiocyanate reacts with the aniline to form an intermediate, which is then converted to the desired product.
Biochemical and Physiological Effects
MTA is not known to have any significant biochemical or physiological effects on humans. However, it is known to have some effects on the environment. MTA has been found to be toxic to aquatic organisms, and it is also known to be toxic to a variety of plants.
Advantages and Limitations for Lab Experiments
MTA is a versatile and useful compound for laboratory experiments. It is relatively easy to synthesize, and it is relatively inexpensive. It is also relatively stable, and it is soluble in a wide range of solvents. However, it is toxic to aquatic organisms and plants, and it should be handled with care.
Future Directions
There are a number of potential future directions for the use of MTA. It could be used in the synthesis of more complex compounds, such as pharmaceuticals and dyes. It could also be used in the synthesis of more complex organosulfur compounds. Additionally, it could be used in the synthesis of new catalysts, such as palladium chloride. It could also be used in the synthesis of materials for use in medical devices, such as stents and implants. Finally, it could be used in the synthesis of materials for use in nanotechnology.
Synthesis Methods
MTA can be synthesized from the reaction of methylthiocyanate and aniline in aqueous solution. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 60-70°C and a pressure of 1-2 atm. The reaction is complete in about two hours.
properties
IUPAC Name |
N-methyl-4-(methylsulfanylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-10-9-5-3-8(4-6-9)7-11-2/h3-6,10H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNRMPNYCVLFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)CSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B6601571.png)






![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexanamide](/img/structure/B6601618.png)

